Isochlorogenic acid A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Properties:

Studies suggest ICGA possesses anti-inflammatory properties. In a study with mice, ICGA treatment significantly reduced inflammatory markers and improved tissue damage caused by carrageenan, a substance known to induce inflammation []. Additionally, ICGA's antioxidant properties may contribute to its anti-inflammatory effects by neutralizing free radicals and suppressing inflammatory pathways [].

Potential in Neurodegenerative Diseases:

Emerging research suggests ICGA might play a role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies indicate that ICGA can protect brain cells from damage caused by oxidative stress and neuroinflammation, which are key contributors to these diseases [, ]. However, further research is needed to understand the specific mechanisms and potential therapeutic applications.

Metabolic Regulation and Diabetes Prevention:

ICGA is being investigated for its potential role in regulating blood sugar levels and preventing diabetes. Studies in animals show that ICGA can improve insulin sensitivity and decrease blood glucose levels [, ]. These findings suggest ICGA might be beneficial for individuals with prediabetes or type 2 diabetes, although further research, including clinical trials, is crucial to confirm these effects in humans.

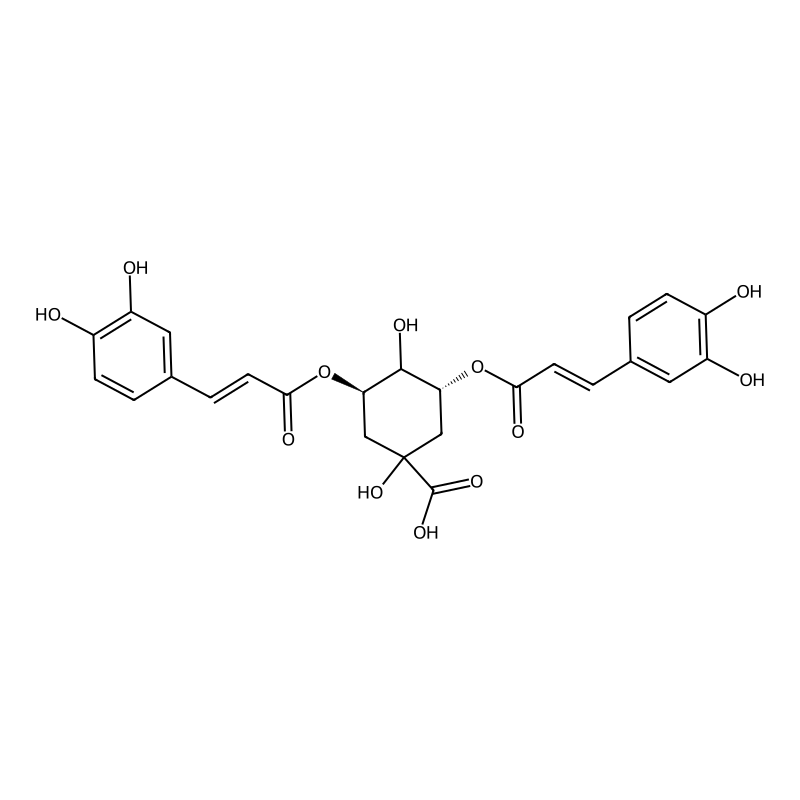

Isochlorogenic acid A is a polyphenolic compound belonging to the family of chlorogenic acids, which are esters formed from caffeic acid and quinic acid. It is specifically a dicaffeoylquinic acid, characterized by the presence of two caffeoyl groups attached to the quinic acid structure. Isochlorogenic acid A is found in various plants, particularly in coffee and certain medicinal herbs. Its chemical structure contributes to its antioxidant properties, making it a subject of interest in nutritional and pharmacological research.

- Oxidation: Isochlorogenic acid A can undergo oxidation, leading to the formation of reactive oxygen species. This property is significant in understanding its role as an antioxidant.

- Esterification: The compound can react with other acids to form esters, which may alter its biological activity and solubility.

- Transesterification: Isochlorogenic acid A can be transformed into other chlorogenic acids through transesterification reactions, influenced by factors such as solvent choice and reaction conditions .

Isochlorogenic acid A exhibits a range of biological activities that contribute to its potential health benefits:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .

- Anti-inflammatory Effects: Studies suggest that isochlorogenic acid A may inhibit inflammatory pathways, providing protective effects against inflammation-related conditions .

- Antimicrobial Properties: Research indicates that it possesses antimicrobial activity against certain pathogens, making it potentially useful in food preservation and health applications .

- Hypoglycemic Effects: Isochlorogenic acid A has been shown to lower blood glucose levels, suggesting its potential role in managing diabetes .

Isochlorogenic acid A can be synthesized through various methods:

- Natural Extraction: It is commonly extracted from plant sources such as coffee and Laggera alata using solvents like ethanol or methanol. The extraction process often involves maceration or reflux methods to enhance yield .

- Chemical Synthesis: Laboratory synthesis can be achieved through the reaction of caffeic acid with quinic acid derivatives under controlled conditions. This method allows for the production of specific isomers of isochlorogenic acids .

Isochlorogenic acid A has several applications across different fields:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at improving health and preventing diseases.

- Food Industry: Its antimicrobial properties make it a candidate for food preservation and enhancing the shelf-life of products.

- Pharmaceuticals: Research into its pharmacological effects positions isochlorogenic acid A as a potential therapeutic agent for conditions like diabetes and inflammation-related diseases .

Knoevenagel Condensation-Based Total Synthesis

The Knoevenagel condensation represents a cornerstone methodology in the total synthesis of isochlorogenic acid A, offering a direct approach to construct the essential carbon-carbon double bonds characteristic of this compound [1] [2] [3]. This classical organic transformation involves the nucleophilic addition of an activated methylene compound to a carbonyl group, followed by spontaneous dehydration to yield an α,β-unsaturated carbonyl compound [4] [5].

The first total synthesis of 3,5-O-dicaffeoylquinic acid (isochlorogenic acid A) utilizing this methodology was achieved through a nine-step sequence [2] [3]. The key transformation involves Knoevenagel condensations between aromatic aldehydes such as vanillin, 3,4-dimethoxybenzaldehyde, or 4-hydroxy-3-methoxybenzaldehyde and the dimalonate ester of quinic acid [2]. This approach circumvents the traditional acid chloride methodology by employing Meldrum's acid as the activated methylene component, which can be subsequently converted to the desired caffeoyl moiety through condensation with 3,4-dihydroxybenzaldehyde [1].

The synthetic route commences with the preparation of the dimalonate ester of quinic acid through regioselective protection strategies [1]. The C-3 and C-5 hydroxyl groups of quinic acid are selectively protected, followed by malonate esterification to generate the requisite substrate for the Knoevenagel reaction. The condensation reaction proceeds under mild basic conditions, typically employing piperidine or triethylamine as the catalyst in refluxing toluene [2] [3].

Optimization studies have demonstrated that reaction conditions significantly influence the product selectivity and yield [6]. The use of piperidine and acetic acid in benzene at 80°C for 1.5 hours produces benzylidene malonate intermediates in 75% yield, while extended reaction times (17 hours) favor cyclization to indene derivatives [6]. The final deprotection steps involve acidic hydrolysis to remove the protecting groups and reveal the target isochlorogenic acid A structure [1] [2].

This methodology offers several advantages including the direct construction of carbon-carbon bonds under relatively mild conditions and the avoidance of harsh reagents associated with traditional acid chloride approaches [2] [3]. However, the synthesis requires multiple steps for precursor preparation and careful optimization of reaction conditions to achieve optimal yields ranging from 30-65% [7] [8] [2].

Regioselective Esterification Strategies

Regioselective esterification represents a sophisticated approach to isochlorogenic acid A synthesis that enables precise control over the substitution pattern on the quinic acid core [9] [10] [11]. This methodology relies on the strategic use of protecting groups and selective activation strategies to achieve the desired 3,5-disubstitution pattern characteristic of isochlorogenic acid A [9] [8].

The foundation of regioselective esterification lies in the differential reactivity of hydroxyl groups on the quinic acid scaffold [9]. The C-1 and C-4 hydroxyl groups exhibit distinct reactivity compared to the C-3 and C-5 positions, enabling selective protection and subsequent esterification [9] [12]. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protecting groups are commonly employed to mask unreactive hydroxyl groups while leaving the target positions available for esterification [9] [8].

Vinyl caffeate emerges as a particularly effective esterification reagent in this context [9] [12]. The irreversible transesterification reaction between TBS-protected vinyl caffeate and regioselectively protected quinic acids proceeds under mild conditions with excellent regioselectivity [9]. This approach circumvents the need for highly reactive acid chlorides while maintaining high yields of 60-75% [9] [12].

Enzymatic regioselective esterification has gained prominence as an environmentally friendly alternative to traditional chemical methods [10] [11]. Lipase-catalyzed acylation of chlorogenic acid derivatives demonstrates remarkable regioselectivity, with conversion rates exceeding 99% under optimized conditions [11]. The enzyme-mediated approach operates in methyl tert-butyl ether at moderate temperatures, offering advantages in terms of reaction selectivity and environmental compatibility [11].

Novozym 435, an immobilized lipase from Candida antarctica, exhibits exceptional performance in the regioselective esterification of chlorogenic acid with various acyl donors [10] [13]. Optimization studies using Box-Behnken design revealed that a maximum conversion rate of 95.3% could be achieved when esterification was performed for 12 hours at 120 W ultrasonication power with 50 mg enzyme dosage [10] [13]. The ultrasonication-assisted approach enhances mass transfer and enzyme activity, resulting in superior conversion rates compared to conventional stirring methods [10] [13].

The regioselective approach extends to the synthesis of various isochlorogenic acid derivatives through careful selection of acyl donors [11] [14]. Different fatty acids and activated esters can be employed to introduce specific substitution patterns, enabling access to a diverse library of caffeoylquinic acid analogs [13] [11]. The mild reaction conditions and high selectivity make this approach particularly attractive for industrial applications where product purity and environmental considerations are paramount [10] [13] [11].

Enzymatic Biosynthesis Mechanisms

Role of GDSL Lipase-Like Enzymes in Ipomoea batatas

The discovery of GDSL lipase-like enzymes in Ipomoea batatas has revolutionized our understanding of isochlorogenic acid A biosynthesis, revealing a novel enzymatic pathway that operates with remarkable efficiency [15] [16] [17]. These enzymes, designated as isochlorogenate synthase (IbICS), represent a departure from the traditional BAHD acyltransferase-mediated pathways and demonstrate the complexity of secondary metabolite biosynthesis in plants [15] [16] [17].

IbICS belongs to the SGNH hydrolase subclass of GDSL lipases, characterized by the presence of four conserved amino acid residues in conserved blocks I, II, III, and V [17]. Phylogenetic analysis reveals that IbICS clusters with GDSL enzymes from Rauvolfia serpentina, Solanum lycopersicum, and Alopecurus myosuroides, all of which are involved in specialized metabolism [17]. This evolutionary relationship suggests a conserved role for GDSL lipases in the biosynthesis of phenylpropanoid-derived compounds across diverse plant species [17].

The enzymatic mechanism of IbICS involves the efficient transformation of chlorogenic acid (5-O-caffeoylquinic acid) into 3,5-dicaffeoylquinic acid (isochlorogenic acid A) with conversion rates exceeding 60% [15] [16] [17]. This represents a significant improvement over previously characterized BAHD acyltransferases, which typically achieve conversion rates of only 10-25% [16] [17]. The enhanced efficiency of IbICS makes it particularly attractive for biotechnological applications aimed at producing isochlorogenic acid A on an industrial scale [15] [16].

Functional characterization studies demonstrate that IbICS exhibits optimal activity when expressed in Pichia pastoris or transiently synthesized in Nicotiana benthamiana [16] [17]. Attempts to express the enzyme in Escherichia coli or Saccharomyces cerevisiae result in inactive protein, suggesting specific post-translational modifications or cofactor requirements that are only available in eukaryotic expression systems [17]. The successful expression in Pichia pastoris enables the development of bioconversion processes that can utilize either pure 5-O-caffeoylquinic acid or green coffee bean extract as starting material [15] [16].

The substrate specificity of IbICS extends beyond simple chlorogenic acid conversion, demonstrating the ability to catalyze caffeoyl transferase reactions that are essential for the biosynthesis of multiple dicaffeoylquinic acid isomers [15] [17]. This broad substrate tolerance makes IbICS a valuable tool for the production of various isochlorogenic acid derivatives, expanding the potential applications in pharmaceutical and nutraceutical industries [15] [16].

Comparative proteomics and transcriptomics studies in sweet potato tissues reveal that IbICS expression correlates with the accumulation of 3,5-dicaffeoylquinic acid, particularly in tissues subjected to stress conditions [17]. This suggests that the enzyme plays a crucial role in plant defense mechanisms, potentially contributing to enhanced resistance against pathogens and environmental stresses through the production of bioactive phenolic compounds [17].

BAHD Acyltransferase-Mediated Pathways

BAHD acyltransferases represent the largest family of plant-specific acyl-CoA-dependent acyltransferases involved in secondary metabolite biosynthesis, with particular significance in the formation of caffeoylquinic acid derivatives [18] [19] [20] [21]. Named after the first four biochemically characterized enzymes (BEAT, AHCT, HCBT, and DAT), this superfamily encompasses over 64,000 sequences across 2,700 plant species, highlighting their evolutionary importance and functional diversity [19] [20].

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) serves as the terminal enzyme in chlorogenic acid biosynthesis across multiple plant species [19] [22] [20] [23]. This enzyme catalyzes the transesterification of caffeoyl-CoA with quinic acid to yield chlorogenic acid, representing the final committed step in the phenylpropanoid pathway leading to this important secondary metabolite [22] [20] [23]. Functional studies in Solanum lycopersicum demonstrate that HQT manipulation significantly alters chlorogenic acid content in plant tissues, confirming its central role in metabolic regulation [23].

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) exhibits dual substrate specificity, catalyzing acylation reactions with both shikimic acid and quinic acid as acceptor molecules [18] [19] [20]. In the context of isochlorogenic acid biosynthesis, HCT demonstrates the ability to synthesize 3,5-dicaffeoylquinic acid using chlorogenic acid and caffeoyl-CoA as substrates, albeit with lower efficiency compared to GDSL lipase-like enzymes [16] [17]. The enzyme's bifunctional nature enables it to participate in both lignin biosynthesis and phenolic acid metabolism, positioning it at a critical metabolic junction [19] [20].

The BAHD-mediated biosynthesis pathway involves multiple enzymatic steps beginning with the phenylpropanoid pathway [18] [20] [23]. Phenylalanine ammonia-lyase (PAL) initiates the process by converting L-phenylalanine to cinnamic acid, followed by cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) to generate p-coumaroyl-CoA [18] [20] [23]. Subsequent hydroxylation by p-coumarate 3-hydroxylase (C3H) or p-coumaroyl shikimate 3'-hydroxylase (C3'H) produces caffeoyl-CoA, the activated acyl donor for the final acyltransferase reaction [20] [23].

Pathway diversity in chlorogenic acid biosynthesis reflects the evolutionary adaptation of different plant species to their specific ecological niches [20] [23] [24]. Four distinct biosynthetic routes have been identified, with pathways I and II being predominant in potatoes and artichokes, respectively [23] [24]. Pathway III utilizes p-coumaric acid as an intermediate, while pathway IV involves UDP-glucose:cinnamate glucosyltransferase (UGCT) and represents a less common route found in select species [23] [24].

Regulatory mechanisms governing BAHD expression involve complex transcriptional networks that respond to environmental stimuli and developmental cues [18] [21]. Methyl jasmonate (MeJA) treatment significantly induces HCT synthesis in Carthamus tinctorius cells, resulting in substantial chlorogenic acid accumulation [23]. This hormonal regulation suggests that BAHD-mediated pathways serve as adaptive responses to biotic and abiotic stress conditions [18] [21] [23].

The catalytic efficiency of BAHD acyltransferases varies significantly among different isoforms and plant species [19] [16] [20]. While these enzymes are essential for baseline chlorogenic acid production, their relatively low efficiency in dicaffeoylquinic acid synthesis has prompted investigation of alternative enzymatic pathways such as those mediated by GDSL lipases [16] [17]. This biochemical complementarity highlights the evolutionary pressure to develop multiple biosynthetic strategies for important secondary metabolites [19] [20].

Bioconversion Approaches Using Plant Extracts

Bioconversion methodologies utilizing plant extracts represent an emerging frontier in the sustainable production of isochlorogenic acid A, offering advantages in terms of environmental compatibility and process scalability [25] [26] [27]. These approaches harness the natural enzymatic machinery present in plant tissues to catalyze the transformation of readily available precursors into high-value bioactive compounds [25] [26].

Whole cell bioconversion systems demonstrate remarkable efficiency in converting chlorogenic acid to isochlorogenic acid A derivatives using green coffee bean extract as the starting material [16] [26]. The endogenous enzyme complement in coffee tissues provides the necessary catalytic activity for caffeoyl transfer reactions, achieving conversion rates of up to 60% within 2-24 hours [16]. This approach circumvents the need for enzyme purification and immobilization while maintaining high product selectivity [16] [26].

Plant extract enzymatic conversion has been successfully demonstrated using Silybum marianum leaf extracts for the bioconversion of phenolic acid precursors [25]. The age of the plant material significantly impacts enzymatic activity, with medium-age leaves exhibiting optimal conversion efficiency [25]. Efficient bioconversion occurs through incubation of callus-derived precursors with leaf discs for 16 hours, or alternatively by combining leaf extract obtained at pH 7.2 with substrate solutions for 3 hours at 37°C [25]. The pH optimum of approximately 7.4 reflects the physiological conditions required for optimal enzyme function [25].

Microbial fermentation systems utilizing recombinant Pichia pastoris expressing IbICS provide a scalable platform for industrial-scale production of isochlorogenic acid A [16] [17]. The heterologous expression system enables controlled production conditions and facilitates downstream processing through established fermentation technologies [16]. The high conversion efficiency and substrate tolerance of the recombinant system make it particularly attractive for commercial applications [16] [17].

Immobilized enzyme systems employing Novozym 435 demonstrate exceptional performance in the esterification of chlorogenic acid with various fatty alcohols [10] [13]. The ultrasonication-assisted bioconversion achieves conversion rates of 95.3% for esterification reactions, with the immobilized catalyst maintaining activity through multiple reaction cycles [10] [13]. The reusable nature of the immobilized enzyme system reduces operational costs and enhances process sustainability [10] [13].

Gut microbiota bioconversion represents a unique biological pathway for the transformation of dietary chlorogenic acid into bioactive metabolites [26] [27] [28]. Lactobacillus reuteri demonstrates the ability to bioconvert 5-O-caffeoylquinic acid into various metabolites through the action of cinnamoyl esterase enzymes [26] [28]. This bioconversion pathway leads to the formation of esculetin and other phenolic compounds that may have beneficial effects on gut health [26] [28].

The optimization of bioconversion conditions involves multiple parameters including pH, temperature, substrate concentration, and reaction time [10] [13] [25]. Response surface methodology has been successfully applied to identify optimal conditions for various bioconversion systems, typically yielding improved conversion rates and product quality [10] [29]. Ionic liquid-based extraction systems provide enhanced solubility for phenolic substrates, facilitating more efficient bioconversion processes [29] [30].

Substrate preparation plays a crucial role in bioconversion efficiency, with solid-phase extraction and purification methods employed to concentrate precursor compounds from plant extracts [29] [30]. The use of 1-butyl-3-methylimidazolium bromide as an extraction solvent enables efficient recovery of isochlorogenic acid precursors from plant material, achieving extraction yields of 4.20 mg/g under optimized conditions [29] [30].

The scalability of bioconversion processes depends on several factors including enzyme stability, substrate availability, and product recovery efficiency [16] [25] [26]. Continuous flow systems and fed-batch fermentation strategies offer potential solutions for large-scale implementation of bioconversion technologies [16]. The integration of bioconversion processes with downstream purification methods such as aqueous two-phase systems enables efficient product isolation and contributes to overall process economics [29] [30].